9-bromo-7H-benzo[c]carbazole

Catalog No.
S6878416
CAS No.
1357572-66-7
M.F
C16H10BrN
M. Wt
296.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-bromo-7H-benzo[c]carbazole

CAS Number

1357572-66-7

Product Name

9-bromo-7H-benzo[c]carbazole

IUPAC Name

9-bromo-7H-benzo[c]carbazole

Molecular Formula

C16H10BrN

Molecular Weight

296.16 g/mol

InChI

InChI=1S/C16H10BrN/c17-11-6-7-13-15(9-11)18-14-8-5-10-3-1-2-4-12(10)16(13)14/h1-9,18H

InChI Key

ZXRPGNSDTBITJV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C=C4)Br
  • Carbazole Derivatives

    9-bromo-7H-benzo[c]carbazole belongs to the class of carbazole derivatives. Carbazoles are a group of heterocyclic aromatic organic compounds known for their diverse applications in organic electronics and functional materials [].

  • Potential Properties

    The presence of a bromine atom and the carbazole core structure suggests potential applications in areas that leverage similar properties in other carbazole derivatives. This could include investigation into areas like:

    • Organic Electronics: Carbazole derivatives have been explored for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their good charge transport properties and tunable energy levels [, ].

9-Bromo-7H-benzo[c]carbazole is an organic compound characterized by the molecular formula C16H10BrNC_{16}H_{10}BrN and a molecular weight of approximately 296.16 g/mol. It features a bromine atom at the 9-position of the benzo[c]carbazole structure, a fused bicyclic system that consists of a carbazole and a benzene ring. This compound is notable for its potential applications in materials science and medicinal chemistry due to its unique structural properties and reactivity .

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the aromatic rings.
  • Diels-Alder Reactions: It can also engage in Diels-Alder reactions, where it acts as a diene or dienophile .

These reactions highlight its versatility in synthetic organic chemistry.

Synthesis of 9-bromo-7H-benzo[c]carbazole can be achieved through several methods:

  • Nitration and Reduction: Starting from 1-(4-bromo-2-nitrophenyl)naphthalene, nitration followed by reduction can yield the desired product.
  • Bromination of Carbazole Derivatives: Direct bromination of 7H-benzo[c]carbazole can also produce 9-bromo-7H-benzo[c]carbazole.
  • Photochemical Methods: Recent studies suggest that photostimulated reactions can facilitate the synthesis of carbazole derivatives without transition metals .

These methods provide a range of approaches for obtaining this compound.

The applications of 9-bromo-7H-benzo[c]carbazole include:

  • Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Fluorescent Materials: The compound may serve as a fluorescent probe in various sensing applications.
  • Pharmaceuticals: Potentially useful in drug development due to its biological activity .

Interaction studies involving 9-bromo-7H-benzo[c]carbazole are crucial for understanding its reactivity and potential applications. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets or receptors.
  • Metabolic Pathways: Analyzing how the compound is metabolized within biological systems.
  • Synergistic Effects: Exploring how it interacts with other compounds to enhance or inhibit biological activity .

Such studies are essential for assessing its viability as a therapeutic agent.

Several compounds share structural similarities with 9-bromo-7H-benzo[c]carbazole. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
10-Bromo-7H-benzo[c]carbazoleBromine at the 10-positionDifferent reactivity patterns
7-Bromo-5H-pyrido[4,3-b]indoleContains a pyridine ringExhibits different biological activities
9-Bromo-5H-pyrido[4,3-b]indoleSimilar bromination patternPotentially different electronic properties
7H-Benzo[c]carbazoleNo bromine substitutionBaseline structure for comparison

These compounds illustrate the diversity within the carbazole family and their varied applications in chemistry and biology .

XLogP3

5.8

Hydrogen Bond Donor Count

1

Exact Mass

294.99966 g/mol

Monoisotopic Mass

294.99966 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-04-24

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